Cas no 2248309-67-1 (Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate)

Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate is a chiral piperidine derivative with a defined stereochemical configuration, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its rigid, substituted piperidine core enhances selectivity in catalytic reactions and drug design. The ethyl ester group provides versatility for further functionalization, while the stereocenters at positions 2, 4, and 6 offer precise control over molecular interactions. This compound is particularly useful in the development of bioactive molecules, including ligands and catalysts, due to its structural stability and enantiomeric purity. Its well-defined conformation also aids in studying structure-activity relationships in medicinal chemistry.
Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate structure
2248309-67-1 structure
商品名:Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate
CAS番号:2248309-67-1
MF:C10H19NO2
メガワット:185.26336312294
CID:5903943
PubChem ID:137939695

Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248309-67-1
    • EN300-6510782
    • rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate
    • Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate
    • インチ: 1S/C10H19NO2/c1-4-13-10(12)9-6-7(2)5-8(3)11-9/h7-9,11H,4-6H2,1-3H3/t7-,8+,9+/m1/s1
    • InChIKey: QXCZRLKOTTUGNG-VGMNWLOBSA-N
    • ほほえんだ: O(CC)C([C@@H]1C[C@H](C)C[C@H](C)N1)=O

計算された属性

  • せいみつぶんしりょう: 185.141578849g/mol
  • どういたいしつりょう: 185.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6510782-0.1g
rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate
2248309-67-1
0.1g
$943.0 2023-05-31
Enamine
EN300-6510782-0.05g
rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate
2248309-67-1
0.05g
$900.0 2023-05-31
Enamine
EN300-6510782-2.5g
rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate
2248309-67-1
2.5g
$2100.0 2023-05-31
Enamine
EN300-6510782-10.0g
rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate
2248309-67-1
10g
$4606.0 2023-05-31
Enamine
EN300-6510782-0.25g
rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate
2248309-67-1
0.25g
$985.0 2023-05-31
Enamine
EN300-6510782-5.0g
rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate
2248309-67-1
5g
$3105.0 2023-05-31
Enamine
EN300-6510782-0.5g
rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate
2248309-67-1
0.5g
$1027.0 2023-05-31
Enamine
EN300-6510782-1.0g
rac-ethyl (2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylate
2248309-67-1
1g
$1070.0 2023-05-31

Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate 関連文献

Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylateに関する追加情報

Comprehensive Guide to Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate (CAS No. 2248309-67-1)

Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate (CAS No. 2248309-67-1) is a chiral piperidine derivative with significant applications in pharmaceutical and chemical research. This compound, characterized by its stereospecific ethyl ester and dimethyl-substituted piperidine structure, is widely utilized in asymmetric synthesis and drug development. Its unique three-dimensional configuration makes it a valuable intermediate for designing bioactive molecules, particularly in the field of central nervous system (CNS) therapeutics and enzyme inhibitors.

The growing interest in chiral building blocks like Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate is driven by the demand for enantioselective synthesis in modern drug discovery. Researchers frequently search for high-purity chiral compounds to optimize reaction pathways, reduce side effects, and improve drug efficacy. With its CAS No. 2248309-67-1, this compound is cataloged in major chemical databases, facilitating its procurement for academic and industrial labs.

One of the key advantages of Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate is its role in constructing pharmacophores for neurological targets. Recent studies highlight its potential in modulating G-protein-coupled receptors (GPCRs), a hot topic in neurodegenerative disease research. The compound’s rigid piperidine scaffold enhances binding affinity, making it a candidate for allosteric modulator development—a trending area in precision medicine.

From a synthetic chemistry perspective, the ethyl ester group in CAS 2248309-67-1 offers versatility for further derivatization, such as hydrolysis to carboxylic acids or transesterification. This flexibility aligns with the industry’s shift toward green chemistry, as researchers seek atom-efficient intermediates to minimize waste. The compound’s stability under various conditions also supports its use in continuous flow chemistry, a technique gaining traction for scalable and sustainable production.

Market trends indicate rising demand for custom chiral synthons like Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate, especially in regions with booming biotech sectors. Suppliers emphasize cGMP-compliant synthesis to meet regulatory standards for preclinical studies. Additionally, the compound’s low hygroscopicity and solubility profile make it suitable for formulation development, addressing common challenges in drug delivery optimization.

For analytical chemists, CAS No. 2248309-67-1 presents distinct spectroscopic fingerprints, including characteristic NMR shifts and mass fragmentation patterns. These features are critical for quality control in high-throughput screening (HTS) workflows. The compound’s enantiomeric purity (>98% ee) is frequently verified via chiral HPLC, a method often queried in academic forums.

In summary, Ethyl (2S,4R,6S)-4,6-dimethylpiperidine-2-carboxylate (CAS No. 2248309-67-1) bridges multiple disciplines—from medicinal chemistry to process engineering. Its relevance to drug discovery pipelines and alignment with sustainable synthesis goals ensure its continued prominence in scientific literature and commercial catalogs.

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